

α -Damascenone: A Technical Guide for Researchers

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Compound of Interest

Compound Name: α -Damascenone

Cat. No.: B1149544

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This technical guide provides an in-depth overview of **α -Damascenone**, a significant fragrance and flavor compound. It is intended for researchers, scientists, and professionals in drug development who may encounter this molecule in their studies. This document covers its chemical identity, properties, synthesis, and analytical methodologies.

Chemical Identity and Properties

α -Damascenone is a member of the rose ketone family, which also includes β -damascenone and the damascones. These compounds are C13-norisoprenoids derived from the degradation of carotenoids. While structurally similar, **α -damascenone** is distinct from its isomers.

Table 1: Chemical and Physical Properties of **α -Damascenone** and Related Compounds

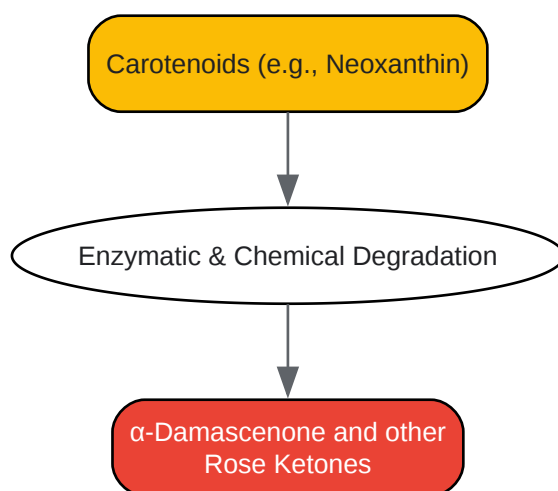
Property	α -Damascenone	α -Damascone	β -Damascenone
CAS Number	35044-63-4[1]	24720-09-0[2]	23696-85-7[3][4]
Molecular Formula	C ₁₃ H ₁₈ O[3][4][5]	C ₁₃ H ₂₀ O[6]	C ₁₃ H ₁₈ O[3][4][5]
Molecular Weight (g/mol)	190.28[3][4]	192.30[6]	190.28[3][4]
Appearance	Pale yellow clear liquid (est)[7]	Colorless to pale yellow liquid	Colorless to pale yellow liquid[4][5]
Odor	Fruity, floral, woody[7]	Fruity, floral, rosy with apple and plum nuances[2]	Floral (rose), fruity, sweet[8]
Specific Gravity (@ 25°C)	1.015 - 1.021	0.928 - 0.938[7]	0.946 - 0.952 (@ 20°C)[5]
Refractive Index (@ 20°C)	1.502 - 1.508	1.492 - 1.499[6][7]	1.510 - 1.514[4][5]
Boiling Point	Not available	267.13 °C[2]	116 °C (13 Torr)[9]
Flash Point	Not available	> 93.33 °C[2][7]	> 100 °C[5]
Solubility	Not available	Soluble in ethanol and essential oils; insoluble in water.[2]	Soluble in 95% ethanol[9]

Synthesis and Formation

α -Damascenone, like other rose ketones, can be obtained through both isolation from natural sources and chemical synthesis.

Natural Occurrence and Biosynthesis

Damascenones are found in various essential oils, including that of the Damask rose (*Rosa damascena*), and contribute to the aroma of many fruits, beverages like wine and tea, and tobacco.[10][11] They are formed through the enzymatic and chemical degradation of carotenoids.[12]



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Caption: General formation pathway of damascenones from carotenoids.

Chemical Synthesis

Numerous synthetic routes have been developed to produce damascones and damascenones, often starting from readily available precursors like ionones or citral.^{[10][13]} One common approach involves the synthesis from γ - and δ -pyronenes, which are terpenic synthons derived from myrcene.^{[10][14][15]} Another method starts with citral, proceeding through the formation of an allylic alcohol intermediate which is then oxidized to the corresponding ketone.^[13]

Experimental Protocols

General Protocol for Synthesis via Pyronenes

This is a generalized protocol based on synthetic strategies reported in the literature.^{[10][14][15]}

- Preparation of Pyronene Intermediates: Synthesize γ - and δ -pyronenes from myrcene through established methods.
- Reaction with an Acylating Agent: React the pyronene mixture with an appropriate acylating agent (e.g., an acid chloride or anhydride) under Lewis acid catalysis to introduce the butenone side chain.

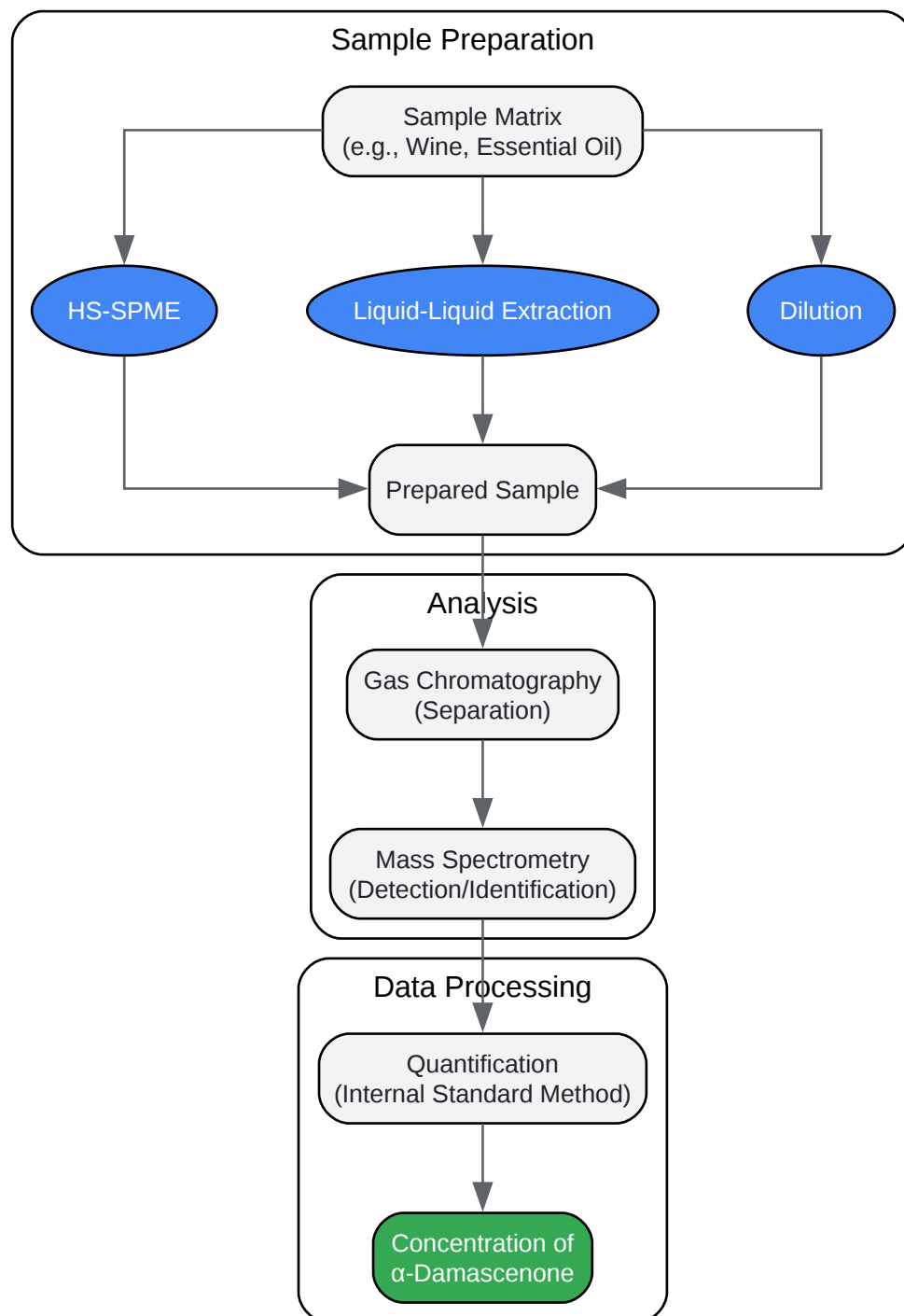
- Isomerization/Rearrangement: Subject the resulting intermediate to acidic or thermal conditions to induce rearrangement and formation of the damascenone structure.
- Purification: Purify the crude product containing **α-damascenone** and other isomers using column chromatography or fractional distillation.

Analytical Protocol: Quantification by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a standard method for the identification and quantification of **α-damascenone** in complex matrices like wine or essential oils.[\[12\]](#)[\[16\]](#)

- Sample Preparation:
 - Solid Phase Microextraction (SPME): For trace-level analysis in liquid samples (e.g., wine), headspace SPME (HS-SPME) is a common and effective technique for extracting volatile compounds.[\[16\]](#)
 - Liquid-Liquid Extraction: For more concentrated samples, liquid-liquid extraction with a suitable organic solvent can be employed.[\[12\]](#)
 - Dilution: For highly concentrated samples like essential oils, simple dilution in a suitable solvent is often sufficient.[\[12\]](#)
- GC-MS Analysis:
 - Gas Chromatography: Use a capillary column appropriate for the separation of volatile and semi-volatile compounds. The temperature program should be optimized to resolve **α-damascenone** from its isomers and other matrix components.
 - Mass Spectrometry: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for sensitive and selective quantification.
- Quantification:
 - Prepare a calibration curve using certified standards of **α-damascenone**.

- An internal standard should be used to correct for variations in sample preparation and injection.[\[12\]](#)
- The concentration of **α -damascenone** in the sample is determined by comparing its peak area (or the ratio of its peak area to that of the internal standard) to the calibration curve.
[\[12\]](#)



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Caption: A typical workflow for the quantitative analysis of **α -damascenone** using GC-MS.

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